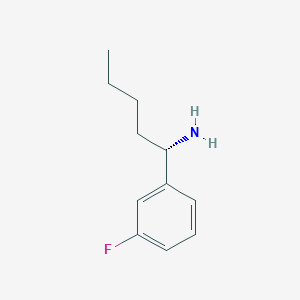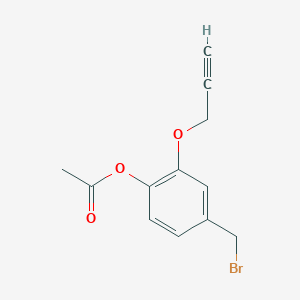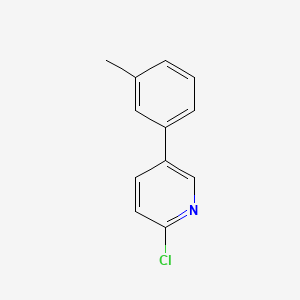
6-Methyl-5-phenyl-3-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-phenyl-3-pyridinamine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-phenyl-3-pyridinamine typically involves multi-step organic reactions. One common method starts with the preparation of a substituted pyridine derivative, followed by functional group modifications to introduce the methyl and phenyl groups at the desired positions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the selection of appropriate starting materials, reaction optimization, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5-phenyl-3-pyridinamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Applications De Recherche Scientifique
6-Methyl-5-phenyl-3-pyridinamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-phenyl-3-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other substituted pyridines, such as:
- 2-Methyl-5-phenylpyridine
- 3-Methyl-4-phenylpyridine
- 6-Methyl-2-phenylpyridine
Uniqueness
6-Methyl-5-phenyl-3-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
6-methyl-5-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H12N2/c1-9-12(7-11(13)8-14-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3 |
Clé InChI |
ZLPMTCCBGNTZKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)












